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Compound of Interest

Compound Name: (S)-(+)-3-Methyl-2-butanol

Cat. No.: B075036

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the chiral
alcohol (S)-(+)-3-Methyl-2-butanol. The information presented herein is crucial for the
identification, characterization, and quality control of this compound in research and
development settings. This document outlines the expected Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental
protocols for data acquisition.

Data Presentation

The following tables summarize the key spectroscopic data for (S)-(+)-3-Methyl-2-butanol.

Table 1: *H NMR Spectroscopic Data

Chemical Shift (6) ppm Multiplicity Assignment

~3.56 Quintet H-2 (CH-OH)

~1.77 Octet H-3 (CH)

~1.18 Doublet C-1 Methyl (CH3)
~0.93 & ~0.96 Doublet C-4 Methyls (2xCHs)
~1.5 (variable) Broad Singlet OH
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Solvent: CDCls, Reference: TMS (0 ppm). Data sourced from publicly available spectra.[1]

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (d) ppm

Carbon Assignment

~72.7 C-2 (CH-OH)
~35.1 C-3 (CH)
~20.0 C-1 (CHs)
~18.2 C-4 (CHs)
~17.9 C-4' (CHs)

Solvent: CDCIs. Data sourced from publicly available spectra.[1]

Table 3: IR Spectroscopic Data

Wavenumber (cm~?)

Intensity Assignment

O-H stretch (Hydrogen-

~3300-3400 Strong, Broad
bonded)
~2870-2960 Strong C-H stretch (sp3 hybridized)
~1370-1390 Medium C-H bend (gem-dimethyl)
C-O stretch (secondary
~1100 Strong

alcohol)

Sample preparation: Neat liquid film.[1][2]

Table 4: Mass Spectrometry Data (Electron lonization)
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Assignment of Fragment

m/z Relative Intensity -

88 Low [M]* (Molecular lon)

73 Moderate [M - CHs]*

70 Low [M - H20]*

55 Moderate [CaH7]*

45 High (Base Peak) [CH3CHOH]* (a-cleavage)

43 High [CH(CH:s)2]* (Isopropyl cation)

lonization method: Electron lonization (El) at 70 eV.[1][3]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented
above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
e Sample Preparation:

o Accurately weigh 10-20 mg of (S)-(+)-3-Methyl-2-butanol for *H NMR or 50-100 mg for
13C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDClIs)
containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a clean, dry 5 mm NMR tube.
o Cap the tube and gently invert several times to ensure a homogenous solution.
e 'H NMR Spectroscopy Protocol:

o Instrument: 400 MHz NMR Spectrometer.
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o Solvent: CDCls.
o Temperature: 298 K.
o Pulse Sequence: Standard single-pulse sequence.

o Acquisition Parameters:

Spectral Width: 16 ppm.

Acquisition Time: 4 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 16.

o Processing: Fourier transform the acquired Free Induction Decay (FID) with an
exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the
spectrum. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

13C NMR Spectroscopy Protocol:

o Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz *H frequency).
o Solvent: CDCls.

o Temperature: 298 K.

o Pulse Sequence: Proton-decoupled single-pulse sequence.

o Acquisition Parameters:

Spectral Width: 240 ppm.

Acquisition Time: 1.5 seconds.

Relaxation Delay: 5 seconds.

Number of Scans: 1024.
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o Processing: Fourier transform the FID with an exponential window function (line
broadening of 1.0 Hz). Phase and baseline correct the spectrum. Calibrate the spectrum
using the central peak of the CDCls triplet at 77.16 ppm.

2.2 Infrared (IR) Spectroscopy
e Sample Preparation:

o As (S)-(+)-3-Methyl-2-butanol is a liquid at room temperature, the spectrum is acquired
"neat" (undiluted).

o Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth
dampened with isopropanol, followed by a dry cloth.

e FTIR-ATR Spectroscopy Protocol:

o Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR

accessory.
o Background: Collect a background spectrum of the empty, clean ATR crystal.

o Sample Application: Place one to two drops of (S)-(+)-3-Methyl-2-butanol directly onto
the center of the ATR crystal to completely cover the sampling area.

o Acquisition Parameters:
» Spectral Range: 4000-400 cm™1,
» Resolution: 4 cm~1.
= Number of Scans: 16.

o Processing: The final spectrum is presented in terms of transmittance or absorbance after
automatic ratioing against the background spectrum.

2.3 Mass Spectrometry (MS)

o Sample Preparation and Introduction:
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o Dilute a small amount of (S)-(+)-3-Methyl-2-butanol in a volatile solvent such as methanol
or dichloromethane to a concentration of approximately 1 mg/mL.

o The sample is introduced into the mass spectrometer via a Gas Chromatography (GC)
system for separation and purification prior to ionization.

e GC-MS Protocol:

o Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an Electron
lonization (EI) source.

o GC Conditions:

Column: HP-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 pm film thickness).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injector Temperature: 250°C.

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to
200°C.

o MS Conditions:

lonization Mode: Electron lonization (El).

lonization Energy: 70 eV.

Source Temperature: 230°C.

Mass Range: m/z 35-350.

Scan Speed: 2 scans/second.

Mandatory Visualizations
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Caption: Workflow for the spectroscopic analysis of (S)-(+)-3-Methyl-2-butanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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